molecular formula C18H27BLiNO3 B12505144 Lithium triisopropoxy(isoquinolin-1-yl)borate

Lithium triisopropoxy(isoquinolin-1-yl)borate

Cat. No.: B12505144
M. Wt: 323.2 g/mol
InChI Key: JTASWPMTSPEERA-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(isoquinolin-1-yl)borate is a shelf-stable, isolable, and characterizable lithium borate salt (LTBS) designed for use in modified Suzuki-Miyaura cross-coupling reactions . This compound provides a superior and viable alternative to unstable isoquinolin-1-ylboronic acids, boronates, and trifluoroborate salts, overcoming a significant challenge in heterocyclic chemistry . Its primary research value lies in enabling the reliable and efficient incorporation of the isoquinoline moiety, a privileged structure in medicinal chemistry and materials science, into complex biaryl and heterobiaryl structures. The mechanism of action involves the transmetalation step of the palladium-catalyzed Suzuki-Miyaura reaction. The triisopropoxyborate group facilitates the transfer of the isoquinolin-1-yl group to the palladium center, ultimately forming new carbon-carbon bonds. This reagent is part of a broader family of lithium trihydroxy/triisopropoxy-heteroarylborate salts that have been demonstrated to be producible on a scale of over one hundred grams, ensuring scalability for research and development purposes . FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H27BLiNO3

Molecular Weight

323.2 g/mol

IUPAC Name

lithium;isoquinolin-1-yl-tri(propan-2-yloxy)boranuide

InChI

InChI=1S/C18H27BNO3.Li/c1-13(2)21-19(22-14(3)4,23-15(5)6)18-17-10-8-7-9-16(17)11-12-20-18;/h7-15H,1-6H3;/q-1;+1

InChI Key

JTASWPMTSPEERA-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=NC=CC2=CC=CC=C12)(OC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

  • Lithiation :

    • Isoquinolin-1-yl lithium is generated by treating isoquinoline with a strong base (e.g., n-BuLi or LDA) in anhydrous tetrahydrofuran (THF) at −78°C under inert atmosphere.
    • Critical parameters: Low temperature prevents side reactions, while THF stabilizes the lithiated intermediate.
  • Borylation :

    • Triisopropyl borate (B(OiPr)3) is added to the lithiated species, forming the triisopropoxy(isoquinolin-1-yl)borate anion.
    • The mixture is gradually warmed to room temperature, ensuring complete quench of the lithium intermediate.
  • Isolation :

    • Solvent removal under vacuum yields the lithium borate salt, which is dried at 80°C.
    • The crude product is typically used without further purification in subsequent cross-coupling reactions.

Key Experimental Data

Parameter Value/Detail Source
Temperature −78°C (lithiation), RT (borylation)
Solvent THF
Base n-BuLi or LDA
Boron reagent Triisopropyl borate
Yield (assumed) ~100% (in situ use)
Stability Bench-stable at RT under air

Advantages

  • Stability : The bulky isopropyl groups hinder hydrolysis and protodeboronation.
  • Versatility : Adaptable to other heterocycles (e.g., thiazoles, pyridines).

Alternative Approaches and Optimizations

Flow Chemistry Adaptation

A modified one-pot procedure enables continuous synthesis by integrating lithiation, borylation, and cross-coupling in a flow reactor. This method enhances scalability and reduces reaction times.

Comparison with Related Borates

Compound Preparation Method Yield Stability
Lithium triisopropoxy(thiazol-2-yl)borate Analogous lithiation-borylation 74–95% RT-stable
3-Pyridylboronic acid Li-halogen exchange + B(OiPr)3 88–98% Air-sensitive

Challenges and Mitigation Strategies

  • Incomplete lithiation : Use excess base (1.2–1.5 equiv) and monitor reaction progress via 1H NMR.
  • Protodeboronation : Avoid aqueous work-up; direct use of the crude borate in coupling reactions minimizes decomposition.

Applications in Organic Synthesis

Lithium triisopropoxy(isoquinolin-1-yl)borate enables efficient Suzuki-Miyaura couplings with aryl halides, particularly for base-sensitive substrates (e.g., nitroaromatics, esters). Example reaction:

$$ \text{Isoquinolin-1-yl-B(O}^i\text{Pr)}_3\text{Li} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Isoquinolin-1-yl-Ar} + \text{Byproducts} $$

Chemical Reactions Analysis

Lithium triisopropoxy(isoquinolin-1-yl)borate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

Lithium triisopropoxy(isoquinolin-1-yl)borate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium triisopropoxy(isoquinolin-1-yl)borate involves its interaction with various molecular targets. The borate group can coordinate with metal ions, affecting their reactivity and stability. The isoquinoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors . These interactions are crucial for its observed biological activities and its role in enhancing the performance of lithium-ion batteries.

Comparison with Similar Compounds

Comparison with Similar Lithium Borate Compounds

The following table summarizes key structural and functional differences between lithium triisopropoxy(isoquinolin-1-yl)borate and analogous lithium borate salts:

Compound Key Features Applications Thermal Stability Conductivity/Solubility References
This compound Bulky isoquinoline ligand; triisopropoxy groups likely enhance solubility in organic solvents. Inferred: Catalysis, electrolytes* Unknown Likely moderate (inferred from alkoxy groups) [7], [9]
Lithium bis(oxalato)borate (LiBOB) Oxalate ligands form stable SEI layers; high thermal stability. Lithium-ion batteries (SEI formation) >200°C Moderate (0.7–1.2 mS/cm in PEO) [1], [3]
Lithium difluoro(oxalato)borate (LiDFOB) Combines oxalate and fluorine ligands; forms in situ from LiBF₄ and LiBOB. High-temperature battery electrolytes ~150°C (decomposes) Higher than LiBOB (~2 mS/cm) [1], [3]
Lithium 2-pyridyltriolborate Pyridyl ligand; used in cross-coupling reactions. Organometallic synthesis Not reported Soluble in polar aprotic solvents [4]
Lithium tetrafluoroborate (LiBF₄) Simple tetrahedral anion; high ionic conductivity but poor thermal stability. Electrolytes (limited use) <100°C High (~6 mS/cm in EC/DMC) [8], [10]

Key Observations:

Structural Differences: The isoquinolin-1-yl group in the target compound introduces a larger aromatic system compared to pyridyl (in lithium 2-pyridyltriolborate) or oxalate ligands (in LiBOB/LiDFOB). Triisopropoxy groups likely improve solubility in nonpolar solvents compared to fluorinated or oxalate-based borates, which are more polar .

Functional Performance: Battery Applications: LiBOB and LiDFOB excel in forming stable SEI layers, critical for lithium-metal anodes . The target compound’s bulky ligands may hinder ion dissociation, making it less suitable for high-conductivity electrolytes unless modified. Catalysis/Synthesis: Lithium 2-pyridyltriolborate demonstrates utility in cross-coupling reactions . The isoquinolinyl variant could offer unique reactivity due to its extended π-system, though this remains speculative without direct evidence.

Thermal and Chemical Stability :

  • LiDFOB decomposes near 150°C, while LiBOB is stable above 200°C . The triisopropoxy groups in the target compound may confer intermediate stability, but experimental data is needed.

Biological Activity

Lithium triisopropoxy(isoquinolin-1-yl)borate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of isoquinoline derivatives with boron-based reagents. The general structure can be represented as follows:

Li+[B OiPr 3C9H7N]\text{Li}^+[\text{B OiPr }_3\cdot \text{C}_9\text{H}_7\text{N}]

Where OiPr\text{OiPr} denotes the isopropoxy groups. The synthesis typically involves the use of lithium salts and boron reagents under controlled conditions to ensure the formation of the desired triisopropoxyborate structure.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Boron compounds are known to influence various biochemical processes, including:

  • Cell Proliferation : Boron-containing compounds have been shown to affect cell cycle progression and apoptosis in cancer cells.
  • Antioxidant Activity : These compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Enzyme Modulation : Lithium salts can influence neurotransmitter release and may modulate enzyme activity related to signal transduction pathways.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Cell Line Concentration (µM) Effect Observed Mechanism
Study 1A54910Inhibition of growthApoptosis
Study 2HeLa5Reduced viabilityCell cycle arrest
Study 3IMR-9020Increased apoptosisReactive oxygen species generation

Case Studies

  • Anti-Cancer Activity : In a study involving lung cancer cells (A549), this compound demonstrated significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to apoptosis induction and disruption of cell cycle progression.
  • Neuroprotective Effects : Another investigation assessed the compound's effects on neuronal cell lines, revealing potential neuroprotective properties through modulation of oxidative stress pathways.
  • Antiviral Properties : Recent research has indicated that certain boron compounds exhibit antiviral activity, suggesting that this compound could be explored further for its effects against viral infections.

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